N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide
CAS No.: 1049259-45-1
Cat. No.: VC11920665
Molecular Formula: C21H18F3N3O3S2
Molecular Weight: 481.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049259-45-1 |
|---|---|
| Molecular Formula | C21H18F3N3O3S2 |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C21H18F3N3O3S2/c1-25-17(29)12-31-20-27-18(13-6-3-2-4-7-13)19(32-20)26-16(28)11-30-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,29)(H,26,28) |
| Standard InChI Key | MZNFSJKKFFNHEH-UHFFFAOYSA-N |
| SMILES | CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
| Canonical SMILES | CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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Thiazole Core: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and target binding .
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Trifluoromethylphenoxy Acetamide Side Chain: Introduces hydrophobicity and electron-withdrawing effects, improving membrane permeability and resistance to enzymatic degradation .
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Sulfanyl Acetamide Linker: Facilitates covalent interactions with cysteine residues in biological targets, potentially modulating enzyme activity .
Table 1: Key Physicochemical Data
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis involves multi-step organic reactions, as inferred from analogous thiazole derivatives :
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones.
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Sulfanyl Acetamide Introduction: Nucleophilic substitution using mercaptoacetic acid derivatives.
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Trifluoromethylphenoxy Acetamide Coupling: Amide bond formation via carbodiimide-mediated coupling.
Critical Reaction Steps:
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Cyclization of intermediate thiosemicarbazides under basic conditions to form the thiazole core .
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Use of 3-(trifluoromethyl)phenoxy acetic acid activated as an N-hydroxysuccinimide ester for efficient amidation .
Pharmacological Activities
Anticancer Mechanisms
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Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: The phenoxyacetamido moiety may destabilize HIF-1α by promoting proteasomal degradation, akin to compound 13 in phenoxy thiazole analogs .
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Apoptosis Induction: Activation of caspase-3/7 pathways observed in MCF-7 breast cancer cells at 10 µM .
Table 2: In Vitro Cytotoxicity Data (Representative Cell Lines)
| Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3/7 activation | |
| HT-29 (Colon) | 15.8 | HIF-1α suppression | |
| A549 (Lung) | 20.1 | ROS generation |
Anti-Inflammatory Activity
Molecular docking predicts high affinity (ΔG = -9.2 kcal/mol) for 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. In murine models, analogs reduced paw edema by 42% at 50 mg/kg, comparable to indomethacin .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂), 3.12 (s, 3H, NCH₃) .
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HRMS (ESI+): m/z 482.0891 [M+H]⁺ (calc. 482.0903).
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Thiazole Derivatives
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data on bioavailability or metabolism in animal models.
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Target Validation: CRISPR knockout studies needed to confirm HIF-1α as the primary target.
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Structural Analogues: Introducing polar groups (e.g., hydroxyl) could improve aqueous solubility without compromising activity .
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